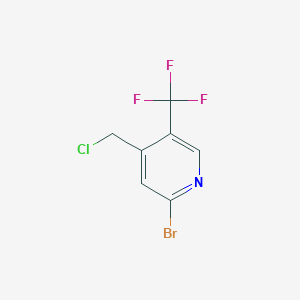

2-Bromo-4-chloromethyl-5-(trifluoromethyl)pyridine

Description

2-Bromo-4-chloromethyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a bromine atom at position 2, a chloromethyl (-CH₂Cl) group at position 4, and a trifluoromethyl (-CF₃) group at position 5. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents and electron-withdrawing -CF₃ group, which enhance its participation in cross-coupling, nucleophilic substitution, and functionalization reactions .

Properties

IUPAC Name |

2-bromo-4-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-6-1-4(2-9)5(3-13-6)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOIEXRWBDXOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview:

- Starting Material: 2,5-Dichloropyridine or related chlorinated pyridines.

- Step 1: Chlorination of 2,5-dichloropyridine or 2-chloro-4-methylpyridine to produce 2,3,5-trichloromethylpyridine (or similar intermediates).

- Step 2: Vapor-phase fluorination of the chlorinated intermediates to replace chlorine atoms with fluorine, yielding 2,3,5-trifluoromethylpyridine derivatives .

Reaction Conditions:

- Temperature: Typically above 300°C for vapor-phase reactions.

- Catalysts: Transition metal catalysts such as iron fluoride facilitate simultaneous chlorination and fluorination.

- Control of Substitution: The molar ratio of chlorine gas and reaction temperature influences the degree of chlorination, allowing for selective synthesis of mono-, di-, or trifluoromethylated pyridines.

Advantages:

- High yields of desired trifluoromethylpyridines.

- Ability to control the number of chlorine atoms introduced.

- Suitable for large-scale industrial production using continuous flow reactors.

Research Findings & Data:

- Vapor-phase chlorination/fluorination processes have been optimized to produce 2,3,5-trifluoromethylpyridine efficiently.

- Multi-chlorinated by-products can be minimized and recycled via catalytic hydrogenolysis, reducing costs.

Construction from Trifluoromethyl-Containing Building Blocks

Another prominent method involves cyclocondensation reactions utilizing trifluoromethyl-containing precursors.

Key Building Blocks:

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-Trifluoroacetyl chloride

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

- (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

Synthetic Strategy:

- These compounds undergo cyclocondensation reactions with suitable nitrogen sources (e.g., ammonia, amines) to form the pyridine ring bearing the trifluoromethyl group.

- Subsequent halogenation steps introduce bromine and chlorine substituents at specific positions on the pyridine ring.

Reaction Conditions:

- Temperature: Moderate, often between 100°C and 200°C.

- Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide.

- Catalysts: Acidic or basic catalysts may be employed to facilitate cyclization.

Advantages:

- High regioselectivity for trifluoromethyl substitution.

- Flexibility in introducing various functional groups.

- Suitable for laboratory synthesis and small-scale production.

Summary of Synthesis Data and Comparative Analysis

| Method | Starting Materials | Key Reactions | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Vapor-phase chlorination/fluorination | 2,6-Dibromopyridine, 2,5-Dichloropyridine | Chlorination + fluorination | >300°C, transition metal catalysts | High yield, scalable | Multi-chlorinated by-products, requires high-temp equipment |

| Cyclocondensation from trifluoromethyl precursors | Ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride | Cyclization + halogenation | 100–200°C, polar solvents | High regioselectivity, versatile | Limited scale, requires multiple steps |

Notes on Industrial Application and Optimization

- Continuous flow reactors are increasingly employed to enhance efficiency, safety, and yield.

- Reaction parameters such as temperature, molar ratios of chlorine and fluorine gases , and catalyst selection are critical for minimizing by-products and maximizing purity.

- Recycling of unreacted intermediates and by-products (e.g., multi-chlorinated pyridines) via catalytic hydrogenolysis reduces overall costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloromethyl-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine oxides, and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-Bromo-4-chloromethyl-5-(trifluoromethyl)pyridine can be achieved through various methods, including halogenation and nucleophilic substitution reactions. The compound serves as a versatile intermediate for generating derivatives with enhanced biological activity.

Common Synthetic Routes:

- Bromination and Chlorination : This involves the introduction of bromine and chlorine atoms into the pyridine ring.

- Nucleophilic Substitution : The chloromethyl group can be substituted with various nucleophiles to form new compounds.

Pharmaceutical Development

This compound is utilized in the synthesis of pharmaceutical compounds due to its ability to modify biological activity through structural changes. It has been explored for its potential as an antibacterial and antifungal agent.

- Case Study : A study demonstrated the synthesis of novel derivatives that showed significant antimicrobial activity against resistant strains of bacteria .

Agrochemical Applications

The compound exhibits herbicidal properties, making it valuable in agricultural chemistry. It has been tested for efficacy against various weed species, particularly in cereal crops.

- Case Study : Research indicated that derivatives of trifluoromethylpyridines, including this compound, displayed high herbicidal activity on grass species, enhancing crop yield .

Material Science

In material science, the compound is investigated for its potential use in developing new materials with specific electronic or photonic properties due to the presence of trifluoromethyl groups which can influence material characteristics.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloromethyl-5-(trifluoromethyl)pyridine is largely dependent on its chemical reactivity. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the pyridine ring enhances its electrophilicity, making it susceptible to nucleophilic attack. This property is exploited in various chemical transformations to introduce functional groups or form new bonds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related pyridine and pyrimidine derivatives, highlighting key differences in substituent positions and functional groups:

Key Observations :

- Electron Effects : The -CF₃ group at position 5 increases the electron-deficient nature of the pyridine ring, facilitating electrophilic aromatic substitution reactions. This contrasts with pyrimidine analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine), where the additional nitrogen atom alters electronic properties and hydrogen-bonding capabilities .

- Steric Hindrance : Derivatives with multiple bulky groups (e.g., 4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)pyridine) exhibit reduced reactivity in sterically demanding reactions compared to the target compound .

Biological Activity

2-Bromo-4-chloromethyl-5-(trifluoromethyl)pyridine is a pyridine derivative with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique trifluoromethyl group, which enhances its electrophilic properties, making it a valuable building block in drug development and other applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H3BrClF3N. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 233.45 g/mol |

| Melting Point | Not available |

| Log P (octanol-water) | 2.81 |

| Solubility | Soluble in organic solvents |

| Electrophilicity | High |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's electrophilic nature allows it to undergo nucleophilic substitutions, which can modify biological molecules, potentially leading to therapeutic effects.

Enzyme Interaction

Research indicates that this compound may inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. The inhibition of CYP1A2 could lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in drug formulation .

Biological Activity

The biological effects of this compound are still under investigation, but preliminary studies suggest several potential activities:

- Antimicrobial Activity : Some derivatives of pyridine compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.

- Anticancer Properties : The compound's ability to modulate enzyme activity may contribute to anticancer effects. For instance, compounds with similar structures have shown inhibitory effects on kinases involved in cancer progression .

Case Studies

- Inhibition of DYRK1A : A related study explored the design of DYRK1A inhibitors using pyridine derivatives. Although not directly involving this compound, the findings highlight the potential for similar compounds to exhibit significant kinase inhibition .

- Pharmacological Testing : In vitro assays have demonstrated that related trifluoromethylpyridines can exhibit potent activity against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-4-chloromethyl-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

- Bromination : Electrophilic substitution at the 2-position using Br₂ or NBS (N-bromosuccinimide) under controlled temperature (0–25°C) .

- Trifluoromethylation : Introduction of the CF₃ group via cross-coupling (e.g., Kumada coupling) or halogen exchange (e.g., using CF₃Cu reagents) at the 5-position .

- Chloromethylation : Friedel-Crafts alkylation or radical-mediated chlorination at the 4-position, often requiring Lewis acids like AlCl₃ .

- Optimization : Yield improvements (60–85%) are achieved by adjusting stoichiometry (e.g., 1.2–2.0 eq. of halogenating agents) and solvent polarity (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, the CF₃ group shows a singlet at δ ~110–120 ppm in ¹⁹F NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z 274.95 for C₇H₅BrClF₃N) .

- X-ray Crystallography : Resolves steric effects of the chloromethyl group; the pyridine ring shows planarity with deviations <0.1 Å .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved, particularly at the 4-position?

- Methodological Answer :

- Directing Groups : Use of transient directing groups (e.g., -Bpin) or meta-directing substituents (e.g., CF₃) to steer chloromethylation to the 4-position .

- Radical Pathways : Photoredox catalysis with Ru(bpy)₃²⁺ enables selective C–H activation at sterically hindered positions, avoiding competing bromine migration .

- Computational Modeling : DFT calculations predict activation energies for substitution pathways; the 4-position is favored due to lower steric hindrance (ΔG‡ ~25 kcal/mol vs. >30 kcal/mol for 3-position) .

Q. What challenges arise in stabilizing the chloromethyl group during nucleophilic substitution reactions?

- Methodological Answer :

- Competing Elimination : The chloromethyl group is prone to β-elimination under basic conditions. Mitigation involves:

- Low-Temperature Reactions : Conduct substitutions at –20°C to 0°C in aprotic solvents (e.g., THF) .

- Protecting Groups : Temporary protection of the -CH₂Cl moiety using silyl ethers (e.g., TMSCl) before further functionalization .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity; smaller nucleophiles (e.g., NH₃) achieve >70% conversion .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Nature : The CF₃ group deactivates the pyridine ring, slowing Suzuki-Miyaura couplings. Catalytic systems with Pd(OAc)₂/XPhos and K₂CO₃ enhance turnover (TOF >50 h⁻¹) .

- Ortho Effect : Bromine at the 2-position directs cross-coupling to the 4-chloromethyl site via σ-complex stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.